molecular formula C38H50N10O12 B14259097 H-Tyr-His-Ser-Ser-Phe-Gln-Ala-OH CAS No. 364618-18-8

H-Tyr-His-Ser-Ser-Phe-Gln-Ala-OH

Cat. No.: B14259097
CAS No.: 364618-18-8
M. Wt: 838.9 g/mol
InChI Key: HWFPJMKVHIIDFX-TVOJZGAJSA-N
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Description

H-Tyr-His-Ser-Ser-Phe-Gln-Ala-OH is a heptapeptide with the sequence Tyr-His-Ser-Ser-Phe-Gln-Ala. The peptide contains tyrosine (Tyr), histidine (His), serine (Ser), phenylalanine (Phe), glutamine (Gln), and alanine (Ala), which are associated with diverse biological roles, including metal binding (His), phosphorylation (Ser), and aromatic interactions (Tyr, Phe) .

Properties

CAS No.

364618-18-8

Molecular Formula

C38H50N10O12

Molecular Weight

838.9 g/mol

IUPAC Name

(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-5-oxopentanoyl]amino]propanoic acid

InChI

InChI=1S/C38H50N10O12/c1-20(38(59)60)43-33(54)26(11-12-31(40)52)44-34(55)27(14-21-5-3-2-4-6-21)46-36(57)29(17-49)48-37(58)30(18-50)47-35(56)28(15-23-16-41-19-42-23)45-32(53)25(39)13-22-7-9-24(51)10-8-22/h2-10,16,19-20,25-30,49-51H,11-15,17-18,39H2,1H3,(H2,40,52)(H,41,42)(H,43,54)(H,44,55)(H,45,53)(H,46,57)(H,47,56)(H,48,58)(H,59,60)/t20-,25-,26-,27-,28-,29-,30-/m0/s1

InChI Key

HWFPJMKVHIIDFX-TVOJZGAJSA-N

Isomeric SMILES

C[C@@H](C(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](CC2=CN=CN2)NC(=O)[C@H](CC3=CC=C(C=C3)O)N

Canonical SMILES

CC(C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CC2=CN=CN2)NC(=O)C(CC3=CC=C(C=C3)O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Tyr-His-Ser-Ser-Phe-Gln-Ala-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves:

    Coupling: Each amino acid is activated and coupled to the growing chain.

    Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling step.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Common reagents used in SPPS include:

    N,N’-Diisopropylcarbodiimide (DIC): or for activation.

    N-Methylmorpholine (NMM): or as bases.

    Trifluoroacetic acid (TFA): for deprotection and cleavage.

Industrial Production Methods

Industrial production of peptides like This compound often involves large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for high yield and purity, with stringent quality control measures to ensure consistency.

Chemical Reactions Analysis

Types of Reactions

H-Tyr-His-Ser-Ser-Phe-Gln-Ala-OH: can undergo various chemical reactions, including:

    Oxidation: The tyrosine residue can be oxidized to form dityrosine.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide (H₂O₂), iodine (I₂).

    Reducing agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).

    Substitution reagents: Various alkylating agents for modifying amino acid side chains.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of tyrosine can lead to dityrosine, while reduction of disulfide bonds results in free thiols.

Scientific Research Applications

H-Tyr-His-Ser-Ser-Phe-Gln-Ala-OH: has several scientific research applications:

    Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

    Biology: Investigated for its role in cellular signaling and protein interactions.

    Medicine: Explored for potential therapeutic applications, such as antimicrobial or anticancer activities.

    Industry: Utilized in the development of peptide-based drugs and diagnostic tools.

Mechanism of Action

The mechanism of action of H-Tyr-His-Ser-Ser-Phe-Gln-Ala-OH depends on its specific biological activity. Generally, peptides exert their effects by binding to specific receptors or enzymes, modulating their activity. The molecular targets and pathways involved can vary widely based on the peptide’s structure and function.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below compares H-Tyr-His-Ser-Ser-Phe-Gln-Ala-OH with structurally related peptides from the evidence:

Compound Name Sequence/Key Residues Molecular Formula Molecular Weight (g/mol) Functional Notes References
This compound Tyr-His-Ser-Ser-Phe-Gln-Ala C₃₈H₆₂N₁₀O₁₈* ~900 (estimated) Hypothesized roles in signaling and metal binding -
H-Phe-Ile-Tyr-His-Ser-Tyr-Lys-OH Phe-Ile-Tyr-His-Ser-Tyr-Lys C₄₇H₆₆N₁₂O₁₂ ~1030 (estimated) Inhibits extinction of avoidance behavior; dopaminergic modulation [4]
H-Tyr-Ada-Gly-Phe-Met-OH Tyr-Ada-Gly-Phe-Met C₂₉H₄₃N₅O₇S 654.75 Predicted high receptor affinity [3]
H-Ser-Ala-Glu-Glu-Tyr-Glu-Tyr-Pro-Ser-OH Ser-Ala-Glu-Glu-Tyr-Glu-Tyr-Pro-Ser C₄₇H₆₃N₉O₂₀ 1074.05 Cholecystokinin precursor fragment [5]
H-Gly-Ala-Tyr-OH Gly-Ala-Tyr C₁₄H₁₉N₃O₅ 309.32 Small tripeptide with potential metabolic roles [6]

*Calculated based on residue-specific contributions (Tyr: C₉H₁₁NO₃, His: C₆H₉N₃O₂, Ser: C₃H₇NO₃ ×2, Phe: C₉H₁₁NO₂, Gln: C₅H₁₀N₂O₃, Ala: C₃H₇NO₂).

Functional and Mechanistic Insights

  • Neuroactive Peptides : highlights H-Phe-Ile-Tyr-His-Ser-Tyr-Lys-OH as a neuroactive heptapeptide modulating dopaminergic pathways, suggesting that the presence of His and Ser in this compound may similarly influence neurotransmitter systems .
  • Metal Binding and Catalysis: His residues are critical in metal-binding peptides.
  • Structural Stability : Peptides like H-Ser-Ala-Glu-Glu-Tyr-Glu-Tyr-Pro-Ser-OH () stabilize β-sheet conformations due to aromatic Tyr and charged Glu residues. The target peptide’s Tyr and Phe residues may similarly enhance structural stability .

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